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Compound of Interest

Compound Name: Chloroethane

Cat. No.: B1197429 Get Quote

Spectroscopic Analysis of Chloroethane: A
Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for chloroethane
(CH₃CH₂Cl), a key organohalogen compound. It is intended for researchers, scientists, and

professionals in drug development who utilize spectroscopic techniques for molecular structure

elucidation. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data, detailed

experimental protocols, and visual representations of spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For chloroethane, both ¹H and ¹³C NMR are

instrumental in confirming its structure.

¹H NMR Spectroscopy of Chloroethane
The proton NMR spectrum of chloroethane displays two distinct signals, corresponding to the

two non-equivalent sets of protons in the molecule.[1] The integration of these signals reveals a

3:2 ratio, consistent with the number of protons on the methyl (CH₃) and methylene (CH₂)

groups, respectively.[1]

Table 1: ¹H NMR Spectroscopic Data for Chloroethane
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

~3.57 Quartet ~7.2 2H -CH₂-Cl

~1.48 Triplet ~7.2 3H -CH₃

Data sourced from publicly available spectral databases and literature.[2]

Interpretation: The methylene (-CH₂-) protons are deshielded by the electronegative chlorine

atom, causing them to appear at a higher chemical shift (downfield) compared to the methyl (-

CH₃) protons.[1] The splitting pattern follows the n+1 rule: the -CH₂- signal is split into a quartet

by the three neighboring -CH₃ protons (3+1=4), and the -CH₃ signal is split into a triplet by the

two adjacent -CH₂- protons (2+1=3).

¹H NMR Spin-Spin Coupling in Chloroethane
CH₃

Triplet

CH₂

Quartet

 J ≈ 7.2 Hz
(n+1 = 2+1 = 3)

 J ≈ 7.2 Hz
(n+1 = 3+1 = 4)

Click to download full resolution via product page

Caption: Spin-spin coupling in Chloroethane's ¹H NMR spectrum.

¹³C NMR Spectroscopy of Chloroethane
The proton-decoupled ¹³C NMR spectrum of chloroethane shows two distinct singlets,

confirming the presence of two unique carbon environments.[3]

Table 2: ¹³C NMR Spectroscopic Data for Chloroethane
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Chemical Shift (δ) ppm Assignment

~39.9 -CH₂-Cl

~18.7 -CH₃

Data sourced from publicly available spectral databases.

Interpretation: Similar to the ¹H NMR spectrum, the carbon atom bonded to the chlorine (-CH₂-

Cl) is more deshielded and thus appears at a higher chemical shift compared to the methyl

carbon (-CH₃).[3]

Experimental Protocol for NMR Spectroscopy
The following protocol outlines the general procedure for acquiring NMR spectra of a liquid

sample like chloroethane.

Sample Preparation:

Accurately weigh approximately 5-20 mg of chloroethane for ¹H NMR or 20-50 mg for ¹³C

NMR.[4]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean vial.[4][5] The use of a deuterated solvent is crucial to

avoid large solvent signals in the ¹H NMR spectrum.[6]

Transfer the solution into a clean 5 mm NMR tube. Ensure the liquid height is between 4-5

cm.[4]

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the

solvent to maintain a stable magnetic field.[4]
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Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to

obtain sharp, symmetrical peaks.[4]

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or

¹³C) to maximize signal sensitivity.[4]

Acquisition:

For ¹H NMR, a standard one-dimensional pulse sequence is used. Typically, 8-16 scans

are sufficient.

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the

spectrum to singlets. A greater number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C.[7]

Data Processing:

The acquired free induction decay (FID) is Fourier transformed to generate the frequency-

domain spectrum.

The spectrum is then phase-corrected and baseline-corrected.

The chemical shifts are referenced to an internal standard, typically tetramethylsilane

(TMS) at 0.00 ppm.[1][3]

Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR

spectrum of chloroethane provides characteristic absorption bands corresponding to its

functional groups.

Table 3: IR Spectroscopic Data for Chloroethane
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Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~2900 - 3000 Strong C-H stretching

~1450 Medium
C-H bending

(scissoring/bending)

~1380 Medium
C-H bending (methyl

symmetric bend)

~675 - 780 Strong C-Cl stretching

Data is a representation from typical spectra. The fingerprint region (~400 to 1500 cm⁻¹)

contains a unique set of complex vibrations for chloroethane.[8]

Interpretation: The strong absorptions in the 2900-3000 cm⁻¹ region are characteristic of C-H

stretching vibrations in alkanes. The prominent, strong band in the lower wavenumber region

(around 675-780 cm⁻¹) is indicative of the C-Cl stretching vibration, a key feature for identifying

chloroethane.[8]

Experimental Protocol for IR Spectroscopy (Neat Liquid)
For a volatile liquid like chloroethane, the spectrum is often obtained as a "neat" sample (pure

liquid).[9][10]

Sample Preparation:

Obtain two clean, dry salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.

[10] Handle them by the edges to avoid moisture from fingers.

Using a pipette, place one to two drops of liquid chloroethane onto the center of one salt

plate.[9]

Carefully place the second salt plate on top, creating a thin liquid film sandwiched between

the plates.[9]

Data Acquisition:

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment first. This allows the

instrument to subtract signals from atmospheric CO₂ and water vapor.

Run the sample scan to obtain the IR spectrum of chloroethane.

Post-Analysis:

Clean the salt plates thoroughly with a dry solvent (e.g., acetone or isopropanol) and

return them to a desiccator for storage.[10][11]

Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ionized

molecules. It provides information about the molecular weight and fragmentation pattern of a

compound.

The mass spectrum of chloroethane shows two molecular ion peaks at m/z 64 and 66.[12]

This is due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which occur in a natural

abundance ratio of approximately 3:1.[12] Consequently, the peak at m/z 66 has about one-

third the intensity of the peak at m/z 64.[12]

Table 4: Mass Spectrometry Data for Chloroethane

m/z Relative Abundance Assignment

66 ~33%
[CH₃CH₂³⁷Cl]⁺ (Molecular ion,

M+2)

64 100% (Base Peak)
[CH₃CH₂³⁵Cl]⁺ (Molecular ion,

M⁺)

49 Moderate [CH₂³⁵Cl]⁺

29 Strong [CH₃CH₂]⁺

27 Strong [C₂H₃]⁺

Relative abundances can vary depending on the instrument and ionization energy.[13]
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Interpretation: The molecular ion undergoes fragmentation. A common fragmentation pathway

is the loss of a chlorine radical, leading to the formation of the ethyl cation ([CH₃CH₂]⁺) at m/z

29.[12] Further fragmentation can lead to the loss of hydrogen atoms or other neutral

molecules.

Mass Spectrometry Fragmentation of Chloroethane
[CH₃CH₂Cl]⁺˙
m/z = 64/66

[CH₃CH₂]⁺
m/z = 29

- •Cl

[CH₂Cl]⁺
m/z = 49/51

- •CH₃

[C₂H₃]⁺
m/z = 27

- H₂

Click to download full resolution via product page

Caption: Key fragmentation pathways for chloroethane in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Volatile
Liquid)
The following describes a general procedure for analyzing a volatile liquid like chloroethane
using electron ionization (EI) mass spectrometry.

Sample Introduction:

A small amount of the liquid chloroethane is injected into the instrument's inlet system.

Due to its volatility, the sample readily vaporizes in the low-pressure environment of the

mass spectrometer.[14]

Ionization:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.docbrown.info/page06/spectra/chloroethane-ms.htm
https://www.benchchem.com/product/b1197429?utm_src=pdf-body-img
https://www.benchchem.com/product/b1197429?utm_src=pdf-body
https://www.benchchem.com/product/b1197429?utm_src=pdf-body
https://www.benchchem.com/product/b1197429?utm_src=pdf-body
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The gaseous sample molecules pass into the ionization chamber.

In the electron ionization (EI) source, the molecules are bombarded with a high-energy

electron beam (typically 70 eV).[14]

This bombardment dislodges an electron from the molecule, creating a positively charged

molecular ion ([M]⁺˙).[12]

Mass Analysis:

The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a

quadrupole or magnetic sector).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[14]

Detection:

The separated ions strike a detector, which generates a signal proportional to the number

of ions at each m/z value.

The resulting data is plotted as a mass spectrum, showing relative abundance versus m/z.

Integrated Spectroscopic Workflow
The elucidation of a molecule's structure, such as chloroethane, relies on the synergistic use

of multiple spectroscopic techniques. Each method provides a unique piece of the structural

puzzle.
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Integrated Spectroscopic Analysis Workflow
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Caption: Workflow showing how different spectroscopic data confirm structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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